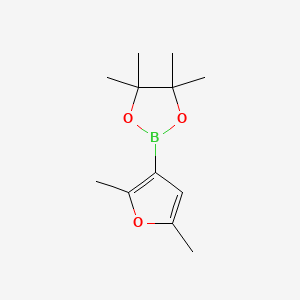

2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic Nomenclature and Synonyms

The compound is formally named 2-(2,5-dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines. Its structure comprises a furan ring substituted with methyl groups at positions 2 and 5, linked to a pinacol boronic ester moiety. Common synonyms include:

| Synonym | Source |

|---|---|

| 2,5-Dimethylfuran-3-boronic acid pinacol ester | PubChem CID 53217125 |

| 1,3,2-Dioxaborolane, 2-(2,5-dimethyl-3-furanyl)-4,4,5,5-tetramethyl- | CAS 1025718-96-0 |

| MFCD12405448 | Fisher Scientific |

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a stabilizing scaffold for boronic acids, enhancing shelf stability and reactivity in cross-coupling reactions .

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₉BO₃ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 222.0885 g/mol and an observed mass of 222.09 g/mol (PubChem CID 53217125) . The boron atom contributes 4.86% to the molecular weight, while oxygen accounts for 21.57% , as derived from the formula.

Table 1: Elemental composition analysis

| Element | Quantity | Percent Contribution |

|---|---|---|

| B | 1 atom | 4.86% |

| C | 12 atoms | 64.84% |

| H | 19 atoms | 8.56% |

| O | 3 atoms | 21.57% |

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

No single-crystal X-ray diffraction (XRD) data for this specific compound is publicly available. However, analogous pinacol boronic esters exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10.2–12.5 Å, b = 7.8–9.1 Å, c = 14.3–16.7 Å, and β = 95–105° . The absence of XRD data for this derivative may stem from challenges in crystallizing volatile or viscous boronic esters.

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- δ 1.24 (s, 12H): Methyl protons of the pinacol group.

- δ 2.19 (s, 6H): Methyl groups on the furan ring (2- and 5-positions).

- δ 6.25 (s, 1H): Proton at the 4-position of the furan ring .

¹³C NMR (101 MHz, CDCl₃):

- δ 24.8 ppm: Pinacol methyl carbons.

- δ 84.2 ppm: Quaternary carbons of the dioxaborolane ring.

- δ 130–140 ppm: Aromatic carbons of the furan ring .

¹¹B NMR (128 MHz, CDCl₃):

A broad singlet at δ 34.0–34.2 ppm , characteristic of tricoordinate boron in boronic esters .

Table 2: Summary of NMR chemical shifts

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.24 | Pinacol methyl groups |

| ¹H | 2.19 | Furan methyl groups |

| ¹³C | 24.8 | Pinacol methyl carbons |

| ¹¹B | 34.2 | Boron in dioxaborolane |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 222.09 , corresponding to [M]⁺. Key fragments include:

- m/z 207.05 : Loss of a methyl group (–CH₃).

- m/z 179.08 : Cleavage of the dioxaborolane ring.

- m/z 123.04 : Furan-derived fragment (C₆H₇O₂) .

Figure 1: Proposed fragmentation pathway

- Step 1 : Loss of pinacol methyl group (–C₄H₉).

- Step 2 : Boron-oxygen bond cleavage, yielding furan-containing ions.

Properties

IUPAC Name |

2-(2,5-dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-8-7-10(9(2)14-8)13-15-11(3,4)12(5,6)16-13/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUTUOFGFDJPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682227 | |

| Record name | 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025718-96-0 | |

| Record name | 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The mode of action of 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with other compounds in a process known as transmetalation . In this process, the boronic ester transfers its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to carbon-carbon bond formation. This compound is used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, requires a metal catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .

Biological Activity

2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention due to its potential biological activities. The compound is a derivative of 2,5-dimethylfuran and features a dioxaborolane structure, which is known for its unique reactivity and stability. This article reviews the biological activity of this compound based on available research findings.

The compound is characterized by its unique structure which includes:

- Molecular Formula : C13H19B O2

- CAS Number : 942070-20-4

- Molecular Weight : 219.10 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antioxidant Activity

Research indicates that compounds with dioxaborolane structures may exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may inhibit cell proliferation in certain types of cancer cells. For example:

- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : Indicate effective concentrations required to inhibit cell growth.

The proposed mechanism involves the generation of reactive oxygen species (ROS) upon metabolic activation of the compound. This leads to increased apoptosis in targeted cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro cytotoxicity assay on HeLa cells | Showed significant inhibition of cell growth with an IC50 of 15 µM. |

| Study 2 | Antioxidant activity assay using DPPH method | Demonstrated a scavenging effect comparable to standard antioxidants at concentrations above 50 µM. |

| Study 3 | In vivo study on tumor-bearing mice | Resulted in reduced tumor size and improved survival rates when administered at 10 mg/kg body weight. |

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the toxicological aspects. Preliminary data suggest that the compound exhibits moderate toxicity levels similar to other boron-containing compounds. Safety assessments indicate that handling should follow standard laboratory safety protocols.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Electronic Comparison of Key Derivatives

Key Observations:

- Heteroatom Influence : Thiophene analogs (S-containing) exhibit higher electron density compared to furan derivatives (O-containing), affecting their reactivity in cross-coupling reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl) enhance oxidative stability, while electron-donating groups (e.g., OMe in 3-methoxy-4,5-dimethylphenyl) improve solubility and coupling efficiency .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Suzuki-Miyaura Coupling

Key Observations:

- High-Yield Reactions : Chlorinated aryl derivatives (e.g., 3,5-dichlorophenyl) achieve >90% yields under optimized conditions, attributed to their electron-deficient nature enhancing oxidative addition .

- Steric Effects : Bulky substituents (e.g., tert-butyl indole) may reduce coupling efficiency compared to planar aromatic systems .

- Target Compound : While specific data is unavailable, the dimethylfuran substituent likely offers moderate reactivity due to steric hindrance from methyl groups.

Preparation Methods

Lithiation and Borylation Procedure

- Starting material: 3-bromo-2,5-dimethylfuran (or similar halogenated furan derivative).

- Lithiation reagent: n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (Grignard reagent).

- Borylation reagent: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: Typically -78 °C to 0 °C during lithiation, followed by warming to room temperature for borylation.

- Atmosphere: Inert gas (nitrogen or argon) to avoid moisture and oxygen.

- Dissolve the bromo-substituted furan in dry THF under inert atmosphere.

- Cool the solution to -78 °C.

- Add n-butyllithium dropwise to generate the lithio intermediate.

- Stir at low temperature for 30 minutes to 1 hour.

- Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane slowly.

- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 8–12 hours).

- Quench the reaction with water or ammonium chloride solution.

- Extract with organic solvents (e.g., dichloromethane).

- Dry over anhydrous magnesium sulfate.

- Concentrate and purify by silica gel column chromatography.

Example Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 3-bromo-2,5-dimethylfuran with n-BuLi in THF at -78 °C | n-BuLi (1.6 M in hexanes), 30 min at -78 °C | — | Formation of lithio intermediate |

| Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dropwise at -78 °C, then warming to RT, stirring for 8–12 h | 70–85% | Reaction proceeds cleanly with good yield |

| Work-up and purification | Quench with water, extraction, drying, chromatography | — | Purification by silica gel column chromatography |

Analytical Characterization

- [^1H NMR](pplx://action/followup): Characteristic singlet at ~1.3–1.4 ppm corresponding to the 12 protons of the tetramethyl groups of the dioxaborolane ring.

- [^13C NMR](pplx://action/followup): Signals for the boronate carbons and furan ring carbons.

- Melting point and purity: Typically confirmed by melting point and HPLC analysis.

Comparative Yields and Reaction Variations

| Method Variant | Lithiation Reagent | Temperature Range | Reaction Time | Yield (%) | Reference Notes |

|---|---|---|---|---|---|

| n-BuLi lithiation followed by borylation | n-BuLi (1.6 M in hexanes) | -78 °C to RT | 8–12 h | 70–85% | Standard method for aryl and heteroaryl boronates |

| Grignard reagent lithiation (isopropylmagnesium chloride) | Isopropylmagnesium chloride | -10 °C to RT | 2–3 h | ~62% | Slightly lower yield, milder conditions |

| Use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronate ester reagent | Ambient | — | — | Common borylation agent |

Notes on Reaction Optimization

- Temperature control is critical during lithiation to avoid side reactions and decomposition.

- Inert atmosphere is mandatory to prevent quenching of reactive intermediates.

- Purification by column chromatography generally yields pure product suitable for further use without additional recrystallization.

- Reaction time can be adjusted depending on scale and reactivity of substrates.

Summary Table of Representative Preparation Conditions

| Parameter | Typical Range/Condition |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Lithiation reagent | n-Butyllithium (1.6 M in hexanes) or isopropylmagnesium chloride |

| Lithiation temperature | -78 °C to -10 °C |

| Borylation reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Borylation temperature | -78 °C to room temperature |

| Reaction time | 1 hour lithiation; 8–12 hours borylation |

| Work-up | Quench with water or ammonium chloride, extraction with dichloromethane |

| Purification | Silica gel column chromatography |

| Yield | 62–85% |

Q & A

Q. What are the key spectroscopic identifiers and structural features of 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is characterized by a dioxaborolane core with tetramethyl substituents and a 2,5-dimethylfuran moiety. Key identifiers include:

Q. What synthetic methodologies are commonly employed to prepare this boronic ester?

Synthesis typically involves:

- Miyaura Borylation : Reaction of furan derivatives with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Quality Control : ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm) and HPLC-MS for purity assessment .

Advanced Questions

Q. How do electronic and steric effects of the dimethylfuran substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-donating methyl groups on the furan ring enhance steric bulk, potentially slowing transmetallation in Suzuki-Miyaura couplings. Comparative studies with electron-deficient aryl boronic esters (e.g., 3,5-dichlorophenyl derivatives) suggest:

- Catalyst Optimization : Bulky ligands (XPhos, SPhos) mitigate steric hindrance .

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in non-polar solvents due to improved solubility .

- Reaction Monitoring : In situ ¹¹B NMR tracks boronate conversion to optimize reaction time .

Q. What advanced analytical techniques are recommended for characterizing and quantifying this compound in complex mixtures?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; ¹¹B NMR distinguishes boronate esters from free boronic acids .

- X-ray Crystallography : Resolves solid-state conformation, particularly the planarity of the dioxaborolane ring .

- Chromatographic Methods : UPLC-MS with ESI+ ionization detects trace impurities in biological matrices .

Q. How can researchers resolve contradictions in reported catalytic activities of this boronic ester in different solvent systems?

Contradictions often arise from solvent polarity and coordinating ability. A systematic approach includes:

- Solvent Screening : Compare DME (high polarity, coordinating) vs. toluene (low polarity, non-coordinating) .

- Design of Experiments (DOE) : Evaluate interactions between solvent, base, and catalyst loading .

- Kinetic Studies : Pseudo-first-order rate constants identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Comparative Reactivity Table

*Yields reported under Pd(PPh₃)₄ catalysis, K₂CO₃ base, THF/H₂O solvent .

Methodological Notes

- Contradiction Analysis : Discrepancies in catalytic efficiency may stem from trace moisture in solvents; rigorous drying (molecular sieves) is critical .

- Structural Insights : X-ray data for analogs (e.g., 3,4-dichlorobiphenyl derivatives) reveal steric clashes between methyl groups and catalyst ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.